H-beta-Ala-beta-ala-beta-ala-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-beta-Ala-beta-ala-beta-ala-OH typically involves the stepwise coupling of beta-alanine units. One common method is the use of solid-phase peptide synthesis (SPPS), where the beta-alanine units are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. In solution-phase synthesis, the beta-alanine units are coupled in solution, followed by purification steps such as crystallization or chromatography to isolate the desired tripeptide .
Chemical Reactions Analysis
Types of Reactions
H-beta-Ala-beta-ala-beta-ala-OH can undergo various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups in the peptide bonds can be reduced to form corresponding alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the amino groups under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
H-beta-Ala-beta-ala-beta-ala-OH has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in muscle and brain function due to its relationship with carnosine.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-aging properties.
Industry: Utilized in the production of dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of H-beta-Ala-beta-ala-beta-ala-OH involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to carnosine, which has antioxidant properties and can buffer pH in muscle tissues. The compound may also interact with enzymes involved in peptide metabolism, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Beta-alanine: A single unit of the tripeptide, involved in the synthesis of carnosine.
Carnosine: A dipeptide composed of beta-alanine and histidine, with antioxidant properties.
Pantothenic acid: A component of coenzyme A, involved in various metabolic pathways .
Uniqueness
H-beta-Ala-beta-ala-beta-ala-OH is unique due to its tripeptide structure, which allows it to exhibit properties distinct from its individual components. Its ability to act as a precursor to carnosine and its potential therapeutic effects make it a compound of interest in various fields of research .
Properties
Molecular Formula |
C9H17N3O4 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-[3-(3-aminopropanoylamino)propanoylamino]propanoic acid |
InChI |
InChI=1S/C9H17N3O4/c10-4-1-7(13)11-5-2-8(14)12-6-3-9(15)16/h1-6,10H2,(H,11,13)(H,12,14)(H,15,16) |
InChI Key |
INWKFTXYTDPZIX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)NCCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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